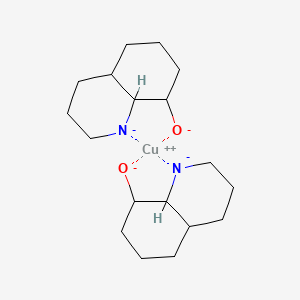
copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate is a complex organic compound that features a copper ion coordinated with a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate typically involves the reaction of a quinoline derivative with a copper salt under specific conditions. One common method involves the use of copper(II) nitrate and the quinoline derivative in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, allowing the formation of the copper complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced under specific conditions to yield lower oxidation state copper complexes.
Substitution: The ligand in the complex can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
Scientific Research Applications
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate exerts its effects involves the coordination of the copper ion with the quinoline ligand. This coordination can influence the redox properties of the copper ion, making it an effective catalyst in various reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimicking in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds have similar structural features and are used in fragrance and flavor industries.
Naphthalene derivatives: Compounds like naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)- share structural similarities and are used in various chemical applications.
Uniqueness
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate is unique due to its specific coordination with copper and the resulting chemical properties
Properties
Molecular Formula |
C18H30CuN2O2-2 |
|---|---|
Molecular Weight |
370.0 g/mol |
IUPAC Name |
copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate |
InChI |
InChI=1S/2C9H15NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*7-9H,1-6H2;/q2*-2;+2 |
InChI Key |
PGNROCRQQCBMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC[N-]C2C(C1)[O-].C1CC2CCC[N-]C2C(C1)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















